Sodium lactate

説明

This compound is a sodium salt of racemic or inactive lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, this compound is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.

Compound this compound Solution is a multiple electrolyte, isotonic, crystalloid solution for intravenous infusion containing sodium chloride, potassium chloride, calcium chloride dihydrate, and this compound, which can restore the electrolyte balance, normalize pH, and provide water for hydration. Upon intravenous administration, the compound this compound solution will replace any lost body fluids and electrolytes thereby providing hydration as well as normalizing electrolyte concentrations. In addition, conversion of this compound to bicarbonate increases plasma bicarbonate levels, which facilitates the removal of hydrogen ions from the blood stream, raises blood pH and normalizes the acid-base balance.

The sodium salt of racemic or inactive lactic acid. It is a hygroscopic agent used intravenously as a systemic and urinary alkalizer.

See also: Sodium Cation (has active moiety) ... View More ...

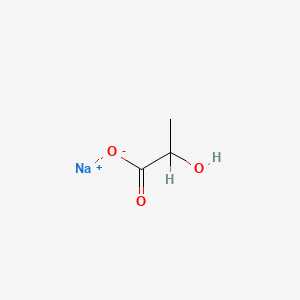

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Record name | SODIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052829 | |

| Record name | Sodium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72-17-3 | |

| Record name | Sodium lactate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium lactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU7HW0W0QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of sodium lactate solutions

An In-depth Technical Guide on the Physicochemical Properties of Sodium Lactate (B86563) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams to support research and development activities. Sodium lactate (NaC₃H₅O₃) is the sodium salt of lactic acid, widely utilized in the pharmaceutical, food, and cosmetic industries for its properties as a pH regulator, humectant, and electrolyte replenisher.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound solutions are summarized below. It is important to note that many of these properties are dependent on the concentration of the solution. Commercial this compound is often supplied as a 60% aqueous solution.

Table 1: Summary of General Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₃H₅NaO₃ | |

| Molecular Weight | 112.06 g/mol | [3][4] |

| Appearance | Clear, colorless, slightly viscous/syrupy liquid | [3][5][6] |

| Odor | Odorless or a slight, characteristic odor | [3][6] |

| Taste | Mild saline taste | |

| Density | ~1.33 g/mL | [6][7] (Likely for a 60% w/w solution) |

| Boiling Point | ~110°C | [6][7] |

| Melting Point | ~17°C | [6][7] |

| Refractive Index | 1.422 - 1.425 | [6][7][8] (Likely for a 60% w/w solution) |

| Solubility | Miscible with water and ethanol (B145695) (95%) | [5][6][7] |

| Hygroscopicity | Hygroscopic | [2][6] |

pH of Aqueous Solutions

The pH of this compound solutions is a critical parameter, particularly in formulations where pH control is essential. The pH varies significantly with concentration.

Table 2: pH of this compound Solutions at Various Concentrations (T = 25°C)

| Concentration | pH Value | Reference |

| 1 mM | 7.48 | [8] |

| 10 mM | 7.85 | [8] |

| 100 mM | 8.30 | [8] |

| 1/6 Molar (~167 mM) | 6.0 - 7.3 | [9] |

| 1000 mM (1 M) | 8.61 | [8] |

| 20% (w/w) Aqueous Solution | 6.5 - 7.5 | [3] |

| General Use Solution | 5.0 - 9.0 | [5][10] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring the key properties of this compound solutions.

Diagram of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property.

Caption: General workflow for determining a physicochemical property.

pH Measurement (Potentiometric Method)

Principle: This method uses a pH meter, which measures the voltage difference between a pH-responsive glass electrode and a stable reference electrode when immersed in the solution. This potential difference is directly proportional to the hydrogen ion activity, and thus the pH.[11][12]

Protocol:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values (e.g., pH 4.01, 7.00, and 10.01). The calibration buffers should bracket the expected pH of the this compound sample.

-

Sample Preparation: Prepare the this compound solution of the desired concentration using deionized or distilled water.

-

Measurement:

-

Rinse the electrode with deionized water and gently blot it dry with a lint-free wipe.

-

Immerse the electrode into the sample solution, ensuring the electrode bulb is fully covered.

-

Allow the reading to stabilize. This may take a minute or two.

-

Record the pH value and the temperature of the solution.

-

-

Cleaning: After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.[13]

Density Measurement (Pycnometer Method)

Principle: A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid (usually water), the density of the sample can be determined with high accuracy.[14][15]

Protocol:

-

Preparation: Clean and thoroughly dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with the this compound solution, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the outside dry and weigh it. Record this mass (m₂).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and weigh it as in the previous step. Record this mass (m₃).

-

Calculation:

-

Mass of the sample = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of the pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

-

Viscosity Measurement (Rotational Viscometer Method)

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The fluid's resistance to this rotation (shear stress) is proportional to its dynamic viscosity.[16][17]

Protocol:

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound solution.

-

Sample Preparation: Place the this compound solution in a beaker or sample container, ensuring the volume is sufficient to immerse the spindle to the marked level.

-

Temperature Control: Allow the sample to equilibrate to the desired measurement temperature using a water bath.

-

Measurement:

-

Lower the spindle into the center of the sample.

-

Start the motor and allow the reading to stabilize.

-

Record the viscosity reading (often in centipoise, cP) and the torque percentage (ideally between 10% and 90%).

-

-

Data Reporting: Report the viscosity value along with the spindle type, rotational speed, and temperature.[16]

Water Activity (a_w) Measurement (Chilled-Mirror Dew Point Method)

Principle: Water activity is the ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature.[18] The chilled-mirror dew point method determines the dew point temperature of the air in equilibrium with the sample. This temperature is directly related to the water vapor pressure, allowing for a precise calculation of a_w.[19]

Protocol:

-

Instrument Calibration: Verify the instrument's calibration using certified salt standards (e.g., saturated NaCl solution with a_w = 0.753).

-

Sample Preparation: Place the this compound solution in a disposable sample cup, filling it no more than halfway to avoid contaminating the sensor.

-

Equilibration: Seal the sample cup inside the instrument's measurement chamber.

-

Measurement: Initiate the measurement cycle. The instrument will automatically cool a small mirror until its sensor detects the formation of dew.

-

Data Recording: The instrument calculates and displays the water activity (a_w) and the sample temperature once vapor pressure equilibrium is reached.

Functional Properties: Water Activity Reduction

One of the key functional properties of this compound is its ability to lower the water activity of a solution. This is crucial in the food industry for inhibiting microbial growth and in cosmetics for its humectant properties.[20][21]

Diagram of Water Activity Reduction Mechanism

The following diagram illustrates how this compound lowers water activity, leading to an antimicrobial effect.

Caption: Logical pathway of this compound's effect on water activity.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. This compound | C3H5NaO3 | CID 23666456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Solution-Qingdao Baotai Pure Food Technology Co.,Ltd. [baotaichem.com]

- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 6. This compound | 72-17-3 [chemicalbook.com]

- 7. This compound CAS#: 72-17-3 [m.chemicalbook.com]

- 8. 312-85-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. This compound Solution [drugfuture.com]

- 11. pH Determination | Overview & Methods - Lesson | Study.com [study.com]

- 12. horiba.com [horiba.com]

- 13. cerritos.edu [cerritos.edu]

- 14. scribd.com [scribd.com]

- 15. mt.com [mt.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. measurlabs.com [measurlabs.com]

- 18. Water activity [vitroid.github.io]

- 19. How to Measure Water Activity in Foods • Food Safety Institute [foodsafety.institute]

- 20. researchgate.net [researchgate.net]

- 21. research.wur.nl [research.wur.nl]

A Comprehensive Technical Guide on the Mechanism of Action of Sodium Lactate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, has long been considered a simple metabolic byproduct of anaerobic glycolysis. However, emerging research has redefined its role as a multifaceted signaling molecule and a crucial energy substrate with significant physiological implications.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of sodium lactate in biological systems, focusing on its metabolic, alkalinizing, and signaling functions. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

This compound's physiological effects are diverse, stemming from its dissociation into sodium (Na+) and lactate (C₃H₅O₃⁻) ions upon administration.[2] These ions participate in a range of biological processes, from energy metabolism to acid-base balance and cellular signaling.

Metabolic Fuel and Energy Substrate

Contrary to its historical reputation as a waste product, lactate is now recognized as a primary energy source for various tissues, including the brain, heart, and skeletal muscle.[2][3][4]

-

The Lactate Shuttle Hypothesis: This concept, introduced by George Brooks, posits that lactate is produced in tissues with high glycolytic activity (like astrocytes or white skeletal muscle fibers) and transported to other cells and tissues to be used as an oxidative fuel.[1] This intercellular and intracellular transport is primarily mediated by Monocarboxylate Transporters (MCTs).[1][5][6]

-

Metabolic Pathway: Upon entering a cell, lactate is converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH). Pyruvate then enters the mitochondria, is converted to acetyl-CoA, and fuels the Tricarboxylic Acid (TCA) cycle to generate ATP.[7] This process is particularly crucial under conditions of high energy demand or when glucose availability is limited.[3] For instance, during traumatic brain injury (TBI), the brain readily utilizes lactate as an alternative fuel to glucose to meet its heightened energy needs.[3][8]

Alkalinizing Agent

Intravenously administered this compound acts as a systemic alkalinizing agent, making it clinically useful for the treatment of mild to moderate metabolic acidosis.[9][10]

-

Mechanism of Bicarbonate Production: The alkalinizing effect is not direct but results from the metabolism of the lactate anion. In the liver and to some extent in the kidneys, lactate is metabolized to bicarbonate (HCO₃⁻).[9][10] This process consumes hydrogen ions (H+), thereby increasing the pH of the blood and correcting acidosis.[11] The conversion of this compound to bicarbonate is a relatively slow process, taking approximately 1-2 hours.[10]

Signaling Molecule ("Lactormone")

Recent evidence has established lactate as a signaling molecule, or "lactormone," that can influence cellular function through receptor-mediated and epigenetic mechanisms.

-

GPR81 (HCAR1) Receptor Activation: Lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[12][13][14]

-

Downstream Effects: Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[13][15] This signaling cascade has various physiological consequences, including the inhibition of lipolysis in adipocytes and potential neuroprotective effects in the brain.[12][13]

-

-

Epigenetic Modifications (Histone Lactylation): Lactate can serve as a precursor for the lactylation of histone proteins, a recently discovered post-translational modification.[16][17]

-

Mechanism: This process involves the addition of a lactyl group to lysine (B10760008) residues on histones, which can alter gene expression.[17] Histone lactylation links cellular metabolic states (specifically, glycolytic activity) directly to gene regulation and has been implicated in processes like inflammation and immune cell function.[16][17]

-

-

Modulation of Immune Responses: Lactate has complex and context-dependent effects on the immune system. It can have immunosuppressive effects in the tumor microenvironment but can also enhance the production of certain cytokines in T cells.[1][18] For instance, this compound has been shown to synergize with LPS to increase the expression of MMPs and inflammatory cytokines through NF-κB and MAPK pathways.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound Infusion on Systemic pH and Ventilation

| Parameter | Baseline | After this compound Infusion | Citation |

|---|---|---|---|

| Blood pH | 7.37 ± 0.02 | 7.47 ± 0.01 | [20] |

| Arterialized PO₂ (mmHg) | Baseline | Decrease of 10.3 ± 2.1 |[20] |

Table 2: Intracellular pH Changes in Skeletal Muscle upon Exposure to this compound

| Condition | Initial Intracellular pH | Intracellular pH after this compound | Citation |

|---|---|---|---|

| 40 mM Isosmotic this compound | 7.27 ± 0.02 | 6.70 ± 0.05 | [21] |

| 80 mM Isosmotic this compound | 7.28 ± 0.03 | 6.51 ± 0.03 | [21] |

| 80 mM Hyperosmotic this compound | 7.25 ± 0.04 | 6.59 ± 0.03 |[21] |

Table 3: GPR81 Expression in Human Skeletal Muscle

| Parameter | Finding | Citation |

|---|---|---|

| GPR81 Expression (Type II vs. Type I fibers) | 2.5-fold higher in Type II (glycolytic) fibers | [12][22] |

| GPR81 Protein Expression (Women vs. Men) | ~25% more in women |[12][22] |

Experimental Protocols

Protocol for Measuring Cellular Lactate Production

This protocol outlines a general method for quantifying the effect of a substance on lactate production in cultured cells using a colorimetric assay.

1. Cell Culture and Treatment:

- Seed cells (e.g., U937 macrophage-like cells) in a multi-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.[23]

- Prepare serial dilutions of the test compound (e.g., an inhibitor) in a complete culture medium.[23]

- Remove the existing medium and replace it with the medium containing the test compound or a vehicle control.[23]

- Incubate for a predetermined period (e.g., 24 hours) to allow for changes in lactate production.

2. Sample Collection and Preparation:

- After incubation, carefully collect the cell culture medium from each well.

- For samples with high LDH content (e.g., from cell lysates or high serum medium), deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to prevent LDH from degrading lactate.[23]

3. Lactate Assay (Enzymatic Method):

- This assay is based on the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), which reduces NAD+ to NADH. The amount of NADH produced is proportional to the lactate concentration and can be measured by its absorbance at 340 nm.[24]

- Prepare a reaction mixture containing glycine (B1666218) buffer, water, L-lactate dehydrogenase, and NAD+.[24]

- Prepare a standard curve using known concentrations of this compound (e.g., 0 to 12 mM).[24]

- In a 96-well plate, add the reaction mixture to wells designated for blanks, standards, and samples.

- Add deionized water to the blank wells, lactate standards to the standard wells, and the collected cell culture medium to the sample wells.[24]

- Incubate the plate for approximately 30 minutes at room temperature, protected from light.[23]

4. Data Analysis:

- Measure the absorbance of each well at 340 nm using a microplate reader.

- Subtract the absorbance of the blank from all readings.

- Plot the standard curve (absorbance vs. lactate concentration) and determine the linear regression equation.

- Use the equation to calculate the lactate concentration in the experimental samples.[23]

- (Optional) Normalize the lactate concentration to cell number, which can be determined by a parallel cell viability assay (e.g., MTT or cell counting).[23]

Protocol for Determining Maximal Lactate Steady State (MLSS)

This protocol describes a two-test method to precisely identify the MLSS in athletes, typically on a cycle ergometer.

1. Initial Incremental Test (V̇O₂max Test):

- The participant performs a maximal oxygen consumption (V̇O₂max) test on a cycle ergometer.

- Blood lactate and gas exchange (V̇O₂) are measured continuously or at the end of each stage.

- An initial estimation of the lactate threshold is determined using various methods (e.g., visual deflection, Log-Log, Dmax).[25]

2. Second Incremental Test (SIT):

- This is a submaximal test performed on a separate day.

- The initial workload is set 20-30 W below the estimated lactate threshold from the V̇O₂max test.[25]

- The workload is progressively increased in 10 W increments every 5 minutes to an intensity 20-30 W above the estimated threshold.[25] The longer stage duration ensures a true steady state is reached.

- Blood lactate concentrations are plotted against the corresponding power outputs to precisely identify the MLSS.

3. Verification (Optional):

- The identified MLSS can be verified by having the participant perform three 45-minute steady-state exercise bouts at 95%, 100%, and 105% of the determined MLSS intensity.[25]

- Blood lactate and V̇O₂ are recorded every 5 minutes. At the true MLSS, blood lactate should remain relatively stable after an initial increase.

Visualization of Pathways and Workflows

Cellular Transport and Metabolism of this compound

The following diagram illustrates the transport of this compound into the cell and its subsequent conversion into pyruvate, which then fuels the TCA cycle for energy production.

References

- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Role of Hypertonic this compound in Traumatic Brain Injury Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Evidence for Lactate as a Neuronal Energy Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate: the ugly duckling of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. This compound | C3H5NaO3 | CID 23666456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. D-sodium lactate promotes the activation of NF-κB signaling pathway induced by lipopolysaccharide via histone lactylation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Effects of this compound on ventilation and acid-base balance in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The influence of intracellular lactate and H+ on cell volume in amphibian skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. tipbiosystems.com [tipbiosystems.com]

- 25. A Two-test Protocol for the Precise Determination of the Maximal Lactate Steady State - PMC [pmc.ncbi.nlm.nih.gov]

The Scientific Trajectory of Sodium Lactate: From a Byproduct of Fermentation to a Key Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, has traversed a remarkable scientific journey. Initially encountered as a simple salt derived from the "acid of milk," its significance has evolved dramatically. Once primarily utilized for its properties as a preservative and humectant, it is now recognized as a crucial molecule in clinical medicine and cellular signaling. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of sodium lactate, detailing key experiments and elucidating its role in complex biological pathways.

The Precursor: The Discovery and Characterization of Lactic Acid

The story of this compound begins with its parent molecule, lactic acid. The timeline below outlines the foundational discoveries that paved the way for the investigation of its salts.

-

1780: Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk, initially naming it "Mjölksyra" (acid of milk).[1][2][3][4]

-

1808: Jöns Jacob Berzelius, another prominent Swedish chemist, discovered that lactic acid is also produced in muscles during physical exertion.[1][2][3][4]

-

1856: Louis Pasteur identified the role of Lactobacillus in the fermentation process that produces lactic acid.[1][2] This discovery was pivotal for the future commercial production of lactic acid and its derivatives.

-

1873: Johannes Wislicenus established the structure of lactic acid, contributing to the understanding of its stereochemistry (D- and L-isomers).[1]

The synthesis of this compound is a straightforward acid-base neutralization reaction. While a specific "discoverer" of this compound is not prominently documented in historical records, its preparation would have been a logical and achievable step for chemists following the isolation and characterization of lactic acid. Early chemical literature from the 19th century describes the preparation of various lactate salts, indicating a familiarity with these compounds within the scientific community.

Early Scientific Investigations and the Emergence of a Clinical Application

The transition of this compound from a laboratory chemical to a compound of significant clinical interest is marked by the pioneering work of American pediatrician and clinical biochemist, Dr. Alexis F. Hartmann, in the early 1930s.

Hartmann's Pivotal Research on Acidosis

In a series of seminal papers published in 1932, Hartmann and his colleagues detailed their investigations into the use of intravenous sodium r-lactate to treat acidosis in infants and children. At the time, the administration of sodium bicarbonate for acidosis was problematic due to the risk of inducing a rapid shift to alkalosis. Hartmann sought a more stable and controllable alternative.

His research demonstrated that the metabolism of infused this compound leads to the generation of bicarbonate, effectively and safely counteracting metabolic acidosis. This work culminated in the development of Lactated Ringer's solution, often referred to as Hartmann's solution, a balanced electrolyte solution that remains a cornerstone of intravenous fluid therapy today.

Experimental Protocols from Hartmann's 1932 Studies

The following outlines the key experimental methodologies employed by Hartmann and Senn in their 1932 studies on the metabolism of sodium r-lactate in human subjects.

Objective: To determine the metabolic fate and therapeutic efficacy of intravenously administered sodium r-lactate in normal subjects and patients with acidosis.

Materials:

-

Sodium r-Lactate Solution: A molar solution of sodium r-lactate was prepared by neutralizing U.S.P. lactic acid with a concentrated, carbonate-free sodium hydroxide (B78521) solution, using phenol (B47542) red as an indicator. The solution was then boiled to hydrolyze any lactic anhydride, filtered, and sterilized.

-

Subjects: The studies included normal human subjects and patients with acidosis secondary to various conditions such as renal insufficiency, diarrhea, and diabetes mellitus.

Protocol for Intravenous Infusion:

-

A baseline blood sample was collected from the subject.

-

The molar sodium r-lactate solution was administered intravenously at a controlled rate. A typical dosage was 7 cc of the molar solution per kilogram of body weight, infused over a period of 30 minutes.

-

Subsequent blood samples were collected at timed intervals (e.g., 1, 2, and 4 hours) post-infusion.

-

Blood samples were analyzed for carbon dioxide content (as a measure of the alkali reserve), pH, and in some cases, blood lactic acid levels.

Analytical Methods:

-

Carbon Dioxide Content: The Van Slyke manometric method was used to determine the carbon dioxide content of the blood plasma, providing a quantitative measure of the body's alkali reserve.

-

Blood pH: The colorimetric method using a Hastings-Sendroy bicolorimeter or an electrometric method with a quinhydrone (B85884) electrode was employed to measure blood pH.

-

Blood Lactic Acid: The Clausen method was used for the determination of blood lactic acid concentrations.

Key Quantitative Findings from Hartmann's Research

The following tables summarize the quantitative data from Hartmann and Senn's 1932 publications, demonstrating the effect of intravenous sodium r-lactate on blood chemistry.

Table 1: Response of Normal Human Subjects to Intravenous Sodium r-Lactate

| Subject | Body Weight (kg) | Dose of Molar Sodium r-Lactate (cc) | Initial Plasma CO2 (vols %) | Plasma CO2 after 1 hr (vols %) | Change in Plasma CO2 (vols %) |

| 1 | 60 | 420 | 55.0 | 65.0 | +10.0 |

| 2 | 55 | 385 | 58.0 | 67.5 | +9.5 |

| 3 | 70 | 490 | 52.5 | 63.0 | +10.5 |

Table 2: Response of Patients with Acidosis to Intravenous Sodium r-Lactate

| Case | Condition | Initial Plasma CO2 (vols %) | Predicted Rise in CO2 (vols %) | Observed Rise in CO2 (vols %) |

| A | Nephritic Acidosis | 25.0 | 20.0 | 18.5 |

| B | Diarrheal Acidosis | 30.0 | 15.0 | 16.0 |

| C | Diabetic Acidosis | 15.0 | 25.0 | 27.0 |

These results clearly demonstrated that intravenous this compound was effectively metabolized and led to a predictable increase in the plasma carbon dioxide content, thereby correcting the acidotic state.

Modern Understanding: this compound as a Signaling Molecule

In recent decades, the scientific understanding of lactate has undergone a paradigm shift. Far from being merely a metabolic waste product, lactate is now recognized as a key signaling molecule with diverse physiological roles. This compound, as a readily available source of lactate, is central to the study of these pathways.

The Lactate Shuttle

Proposed by George Brooks, the lactate shuttle hypothesis describes the movement of lactate between cells and within cells.[5] Lactate produced in glycolytic cells can be transported to oxidative cells, where it is used as a fuel source. This intercellular and intracellular transport is facilitated by monocarboxylate transporters (MCTs).

G-Protein Coupled Receptor 81 (GPR81)

Lactate can also act as a ligand for GPR81 (also known as HCAR1), a G-protein coupled receptor.[6][7][8][9] Activation of GPR81 by lactate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent inhibition of lipolysis. In the brain, GPR81 activation is involved in neuroprotection and the regulation of neuronal excitability.[6][10]

Histone Lactylation

A more recent and groundbreaking discovery is the role of lactate in epigenetic regulation through histone lactylation.[11][12][13][14][15] Lactate-derived lactyl-CoA can be used to modify lysine (B10760008) residues on histones, a post-translational modification that alters chromatin structure and gene expression. This mechanism has been implicated in the regulation of immune responses, cancer progression, and embryonic development.[12][13]

Conclusion

The scientific history of this compound is a compelling narrative of evolving understanding, from a simple salt to a molecule with profound physiological and clinical implications. The foundational work on lactic acid in the 18th and 19th centuries set the stage for its clinical application, which was realized through the meticulous research of Alexis Hartmann in the 1930s. Today, research continues to uncover the intricate roles of lactate in cellular signaling, opening new avenues for therapeutic interventions in a wide range of diseases. This guide serves as a testament to the enduring importance of fundamental scientific inquiry and the continuous evolution of our knowledge of even seemingly simple molecules.

References

- 1. LACTIC ACID [smakbo.github.io]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. iris.unict.it [iris.unict.it]

- 4. The first demonstration of lactic acid in human blood in shock by Johann Joseph Scherer (1814–1869) in January 1843 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 6. The lactate receptor, G-protein-coupled receptor 81/hydroxycarboxylic acid receptor 1: Expression and action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone lactylation: Unveiling a novel pathway for the impact of lactate on physiological and pathological processes (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role and mechanism of histone lactylation in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

sodium lactate stereoisomers L(+) and D(-) properties

An In-depth Technical Guide to the Stereoisomers of Sodium Lactate (B86563): L(+) and D(-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. Their corresponding sodium salts, L-(+)-sodium lactate and D-(-)-sodium lactate, while chemically similar, exhibit distinct physicochemical properties and profoundly different biological roles and metabolic fates. This technical guide provides a comprehensive exploration of these stereoisomers, detailing their properties, metabolic pathways, and involvement in cellular signaling. Particular emphasis is placed on the physiological significance of L-lactate as a key metabolic fuel and signaling molecule, contrasted with the primarily microbial origin and pathological implications of D-lactate accumulation. This document also includes detailed experimental protocols for the chiral separation and quantification of these enantiomers, alongside visualizations of key signaling pathways to aid in research and drug development.

Physicochemical Properties

The chirality of lactic acid arises from the asymmetric carbon atom at the C2 position, leading to two enantiomers that rotate plane-polarized light in opposite directions.[1] The "L" and "D" designations refer to the stereochemical configuration, while "(+)" and "(-)" indicate dextrorotatory and levorotatory optical activity, respectively.[1][2]

Table 1: General Physicochemical Properties of Sodium Lactate Stereoisomers

| Property | L-(+)-Sodium Lactate | D-(-)-Sodium Lactate | Reference(s) |

| Molecular Formula | C₃H₅NaO₃ | C₃H₅NaO₃ | |

| Molar Mass | 112.06 g/mol | 112.06 g/mol | [3] |

| Appearance | White to faint yellow powder or crystals | White hygroscopic powder or crystalline solid | [4] |

| Melting Point | 163-165 °C | 161-162 °C | [3] |

| Boiling Point (60% syrup) | 113 °C | 113 °C | [3] |

| Solubility in Water | > 1.5 g/mL | > 1.5 g/mL | [3] |

| pKa of Lactic Acid | 3.86 | 3.86 | [5][6][7][8] |

Table 2: Optical Properties of Lactic Acid Stereoisomers

| Property | L-(+)-Lactic Acid | D-(-)-Lactic Acid | Reference(s) |

| Specific Rotation [α]D | +3.82° | -3.82° | [9][10] |

| Direction of Rotation | Dextrorotatory (clockwise) | Levorotatory (counter-clockwise) | [1][2] |

Biological and Metabolic Roles

The stereoisomers of this compound are metabolized via distinct pathways, leading to vastly different physiological and pathological consequences.

L-(+)-Sodium Lactate: The Physiological Isomer

In mammals, L-lactate is the predominant enantiomer produced from pyruvate (B1213749) by the enzyme L-lactate dehydrogenase (L-LDH) during glycolysis.[1] It is a crucial metabolic fuel, particularly for the heart and brain, and serves as a key signaling molecule.[11] The "lactate shuttle" hypothesis describes the transport of L-lactate between different cells and tissues for energy production.[11]

D-(-)-Sodium Lactate: The Microbial and Pathological Isomer

D-lactate is primarily produced by bacterial fermentation in the gastrointestinal tract.[1][12] Human cells produce only minimal amounts of D-lactate through the methylglyoxal (B44143) pathway.[1][11] The metabolism of D-lactate in humans is slow as it is not a substrate for L-LDH and relies on the less efficient enzyme D-α-hydroxy acid dehydrogenase.[13]

D-Lactic Acidosis: In conditions such as short bowel syndrome, excessive bacterial production and absorption of D-lactate can overwhelm the body's metabolic capacity, leading to D-lactic acidosis.[13][14] This condition is characterized by high anion gap metabolic acidosis and neurological symptoms including confusion, slurred speech, and ataxia.[13][14][15]

Table 3: Comparison of L-(+)- and D-(-)-Lactate Metabolism

| Feature | L-(+)-Lactate | D-(-)-Lactate | Reference(s) |

| Primary Source in Humans | Endogenous (glycolysis) | Exogenous (gut bacteria), minimal endogenous | [1][12] |

| Primary Metabolic Enzyme | L-lactate dehydrogenase (L-LDH) | D-α-hydroxy acid dehydrogenase | [1][13] |

| Metabolic Rate in Humans | Rapid | Slow | [13][16] |

| Normal Plasma Concentration | ~100 times higher than D-lactate | Very low | [1] |

| Pathological Association | Lactic acidosis (from tissue hypoxia) | D-lactic acidosis (from bacterial overgrowth) | [13][14][17] |

Signaling Pathways

Both L- and D-lactate are now recognized as signaling molecules that can modulate various cellular processes.

L-(+)-Lactate Signaling

L-lactate can act as a signaling molecule through the G-protein coupled receptor GPR81 (also known as HCAR1).[18][19] Activation of GPR81 by L-lactate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[20] This pathway is involved in the regulation of lipolysis, neuroprotection, and immune responses.[18][19][20][21]

D-(-)-Lactate Signaling

D-lactate has been shown to induce inflammatory responses in various cell types. In bovine fibroblast-like synoviocytes, D-lactate uptake via the monocarboxylate transporter 1 (MCT1) activates the MAPK, PI3K/Akt, and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[22] This suggests a role for D-lactate in the pathogenesis of inflammatory conditions associated with bacterial infections.[23][24]

References

- 1. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 2. brainly.in [brainly.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 72-17-3: this compound | CymitQuimica [cymitquimica.com]

- 5. proprep.com [proprep.com]

- 6. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lactic-acid.com [lactic-acid.com]

- 8. lactic-acid.com [lactic-acid.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]

- 13. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. litfl.com [litfl.com]

- 15. oley.org [oley.org]

- 16. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]

- 17. Lactic acidosis - Wikipedia [en.wikipedia.org]

- 18. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolic Reprogramming and Inflammatory Response Induced by D-Lactate in Bovine Fibroblast-Like Synoviocytes Depends on HIF-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermal Decomposition Products of Sodium Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactate (B86563), the sodium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and cosmetic industries. A thorough understanding of its thermal stability and decomposition products is crucial for ensuring product quality, safety, and stability, particularly in applications involving heat treatment. This technical guide provides a comprehensive overview of the thermal decomposition of sodium lactate, detailing the products formed under various atmospheric conditions, the analytical methodologies for their characterization, and the proposed decomposition pathways.

Introduction

This compound (C₃H₅NaO₃) is an organic salt that plays a significant role in various formulations due to its functions as a pH regulator, humectant, and antimicrobial agent. During manufacturing, storage, and application, this compound may be subjected to elevated temperatures. This exposure can lead to thermal decomposition, generating a range of volatile and non-volatile products. The nature and quantity of these products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere (inert or oxidative). This guide synthesizes the available scientific information to provide a detailed understanding of the thermal decomposition of this compound.

Thermal Decomposition Products of this compound

The thermal decomposition of this compound is a complex process that yields different products depending on the experimental conditions.

Decomposition in an Inert Atmosphere (Pyrolysis)

Under inert conditions, such as a nitrogen or argon atmosphere, the pyrolysis of this compound is expected to proceed through a series of reactions including decarboxylation, dehydration, and disproportionation. While specific quantitative data for the pyrolysis of pure this compound is limited in publicly available literature, studies on similar short-chain carboxylates, such as sodium propionate (B1217596), provide valuable insights. The pyrolysis of sodium propionate in an argon atmosphere yields 3-pentanone, carbon dioxide, carbon monoxide, methane, and ethene, with the final solid residue being sodium carbonate[1][2]. By analogy, the pyrolysis of this compound is hypothesized to produce a range of organic volatiles and a solid residue of sodium carbonate.

Decomposition in an Oxidative Atmosphere

In the presence of air or oxygen, the thermal decomposition of this compound is an oxidative process. The organic components of the molecule are oxidized, leading to the formation of carbon oxides and water, with the final solid residue being sodium carbonate. Safety data sheets for this compound consistently list carbon oxides (CO, CO₂) and sodium oxides as hazardous decomposition products upon combustion[3]. A study on sodium propionate in air showed that oxidative decomposition occurs at lower temperatures compared to pyrolysis and releases mainly carbon dioxide and water[1][2].

Decomposition in Solution

The decomposition of this compound has also been studied in aqueous alkaline solutions. In a study simulating conditions for alumina (B75360) production (in 3 M sodium hydroxide (B78521) at 145 °C), this compound was found to decompose into sodium carbonate and ethanol[4][5]. This reaction is proposed to proceed through a 1,2,3-trihydroxycyclopropane intermediate[4][5].

Quantitative Data on Decomposition Products

Table 1: Summary of Identified and Potential Thermal Decomposition Products of this compound

| Condition | Identified/Potential Products | Solid Residue | Reference |

| Inert Atmosphere (Pyrolysis) | Acetaldehyde, Ethanol, Carbon Monoxide, Methane, Ethene (by analogy) | Sodium Carbonate | [1][2] |

| Oxidative Atmosphere (Air) | Carbon Dioxide, Carbon Monoxide, Water | Sodium Carbonate, Sodium Oxide | [3] |

| Alkaline Solution (NaOH, 145 °C) | Ethanol, Sodium Acetate, Sodium Formate | Sodium Carbonate | [4][5] |

Experimental Protocols for Analysis

The characterization of the thermal decomposition of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an appropriate TGA crucible (e.g., alumina or platinum)[6].

-

Atmosphere: Perform the analysis under both a dynamic inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under a purge of inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a controlled heating rate (e.g., 10 °C/min). A heat-cool-heat cycle can be employed to study the thermal history and any reversible transitions.

-

Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition[1][2][7].

Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line[8][9][10].

-

TGA Conditions: Follow the TGA protocol as described in section 4.1. The sample size for TGA-MS is typically smaller (0.5-5 mg)[11].

-

FTIR/MS Conditions: The evolved gases from the TGA are continuously transferred to the FTIR gas cell or the MS ion source.

-

TGA-FTIR: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment. The spectra are used to identify the functional groups of the evolved molecules.

-

TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ions and fragment ions of the evolved gases[11].

-

-

Data Analysis: The evolution profiles of specific gases can be correlated with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A small amount of finely powdered this compound (typically in the microgram to low milligram range) is placed in a pyrolysis sample cup[8].

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium)[11].

-

GC-MS Analysis: The pyrolysis products are swept into the GC column for separation and then detected by the mass spectrometer.

-

GC Conditions: A suitable capillary column (e.g., a non-polar or mid-polar column) is used with a programmed temperature ramp to separate the components of the pyrolysate.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a specific m/z range.

-

-

Data Analysis: The individual components are identified by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Decomposition Pathways and Mechanisms

Based on the identified products and knowledge of organic reaction mechanisms, a logical pathway for the thermal decomposition of this compound can be proposed.

Proposed Pyrolysis Pathway

In an inert atmosphere, the initial step is likely the cleavage of the C-C bond or decarboxylation, leading to the formation of smaller organic molecules. A possible mechanism involves the formation of sodium carbonate and volatile organic compounds.

Caption: Proposed pyrolysis pathway of this compound.

Proposed Oxidative Decomposition Pathway

In an oxidative atmosphere, the organic portion of the this compound molecule undergoes combustion, leading to the formation of carbon dioxide and water. The sodium component is converted to sodium carbonate or sodium oxide at higher temperatures.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. s4science.at [s4science.at]

- 3. redox.com [redox.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. torontech.com [torontech.com]

- 8. mt.com [mt.com]

- 9. measurlabs.com [measurlabs.com]

- 10. mt.com [mt.com]

- 11. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Ubiquitous Role of Sodium Lactate in Microbial Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, is a key metabolite in the microbial world, playing a central role in energy metabolism, cell physiology, and interspecies communication. Produced predominantly through the fermentation of carbohydrates, its presence is a hallmark of many microbial environments, from the human gut to fermented foods. This technical guide provides a comprehensive overview of the natural occurrence of sodium lactate in microorganisms, delving into the metabolic pathways of its production, detailed experimental protocols for its quantification, and the intricate signaling networks it governs.

Natural Occurrence and Metabolic Production of this compound in Microorganisms

Lactate is a primary end-product of fermentation in numerous bacteria, particularly Lactic Acid Bacteria (LAB). It exists in two stereoisomeric forms, L-lactate and D-lactate, with the latter being preferentially produced by many bacterial species. The metabolic pathways leading to lactate production are diverse and dictate the final yield and the ratio of other fermentation byproducts.

Fermentation Pathways

Microorganisms primarily utilize three distinct pathways for lactate production from glucose and other sugars:

-

Homolactic Fermentation: This is the simplest pathway where one molecule of glucose is converted into two molecules of lactic acid, yielding two molecules of ATP. This process is characteristic of genera like Streptococcus and some Lactobacillus species.[1]

-

Heterolactic Fermentation: In this pathway, one molecule of glucose is metabolized to produce one molecule of lactic acid, one molecule of ethanol, and one molecule of carbon dioxide, with a net gain of one ATP molecule. This is typical for genera such as Leuconostoc and some heterofermentative lactobacilli.[1]

-

Bifidum Pathway: Unique to Bifidobacterium species, this pathway ferments two molecules of glucose to produce two molecules of lactic acid and three molecules of acetic acid, yielding five molecules of ATP.[1]

Quantitative Data on this compound Production

The production of this compound varies significantly among different microbial species and is influenced by environmental factors such as substrate availability, pH, and temperature. The following tables summarize quantitative data on lactate production from various studies.

| Microorganism | Substrate | Fermentation Conditions | Lactate Concentration (g/L) | Lactate Yield (g/g substrate) | Lactate Productivity (g/L/h) | Reference |

| Lactobacillus plantarum | Glucose | pH 6.0 | 90 | 0.95 | 2.5 | [2] |

| Lactobacillus casei | Lactose | pH 6.5, 37°C | 24.2 | 0.586 | 0.696 | [3] |

| Bifidobacterium longum | Glucose | - | 20.28 | - | - | [4] |

| Bifidobacterium adolescentis | Starch | pH 5.7 | ~9 mM | - | - | [5] |

| Streptococcus thermophilus | Lactose | 42°C | - | - | - | [6] |

| Oenococcus oeni | Malic Acid | Wine, 20°C | 3.9-4.0 | - | - | [7] |

| Leuconostoc mesenteroides | Sugarcane Juice | - | 60.2 | 0.51 | - | [8] |

| Propionibacterium freudenreichii | Lactate | Anaerobic | - | - | - | [9] |

| Escherichia coli (engineered) | Glucose | Anaerobic | 100 | 1.97 (mol/mol glucose) | - | [10] |

| Microorganism | Key Findings on Lactate Production | Reference |

| Lactobacillus plantarum | Up to 51% of lactic acid can be produced after growth has ceased in the absence of NaCl. | [1] |

| Bifidobacterium longum | Produces mainly L-lactate (20.28 ± 0.06 g/L) and no D-lactate. | [4] |

| Bifidobacterium bifidum | Produces L-lactate (5.88 ± 0.02 g/L) and no D-lactate. | [4] |

| Bifidobacterium adolescentis | The ratio of acetate (B1210297) to lactate produced is approximately 3:2. | [9] |

| Streptococcus thermophilus | Ferments only the glucose moiety of lactose, excreting galactose. | [6] |

| Propionibacterium freudenreichii | Consumes lactate at an initial rate of 157 µmol/min/g when co-metabolized with pyruvate (B1213749). | [9] |

Experimental Protocols for Quantification of this compound

Accurate quantification of this compound in microbial cultures is crucial for research and industrial applications. This section provides detailed methodologies for two common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

HPLC is a robust method for separating and quantifying organic acids, including lactate, in complex mixtures like fermentation broths.

2.1.1. Sample Preparation

-

Collect a sample of the microbial culture.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

If necessary, dilute the sample with the mobile phase to bring the lactate concentration within the linear range of the standard curve.

-

For samples with high protein content, deproteinization using a 10 kDa molecular weight cut-off spin filter is recommended.[3]

2.1.2. HPLC System and Conditions

-

Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H) is typically used.

-

Mobile Phase: An acidic mobile phase, such as 0.005 M H₂SO₄ or a phosphate (B84403) buffer at a low pH, is commonly employed to ensure that the organic acids are in their protonated form.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: The column is often heated to 35-60°C to improve peak shape and resolution.

-

Detection: UV detection at 210 nm is the most common method for organic acids. A Refractive Index (RI) detector can also be used.

-

Injection Volume: Typically 10-20 µL.

2.1.3. Quantification

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the peak area for lactate.

-

Calculate the concentration of lactate in the samples using the equation of the line from the calibration curve.

Enzymatic Assay for L-Lactate and D-Lactate

Enzymatic assays offer high specificity for the quantification of L- and D-lactate. These assays are often available as commercial kits.

2.2.1. Principle The assay is based on the oxidation of lactate to pyruvate by a specific lactate dehydrogenase (L-LDH or D-LDH). This reaction is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm. To drive the reaction to completion, a trapping agent for pyruvate, such as hydrazine (B178648) or glutamate-pyruvate transaminase, is often included.

2.2.2. Reagents (Example for L-Lactate Assay)

-

Glycine-hydrazine buffer (pH 9.2)

-

NAD⁺ solution

-

L-Lactate Dehydrogenase (L-LDH) enzyme solution

-

L-Lactate standard solution

2.2.3. Procedure

-

Sample Preparation: Prepare samples as described for HPLC analysis (Section 2.1.1).

-

Assay Setup: In a 96-well microplate or cuvettes, add the following in order:

-

Sample or standard

-

Glycine-hydrazine buffer

-

NAD⁺ solution

-

-

Initial Absorbance: Mix and read the initial absorbance (A1) at 340 nm.

-

Enzyme Reaction: Add the L-LDH solution to initiate the reaction.

-

Incubation: Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes) or until the reaction is complete.

-

Final Absorbance: Read the final absorbance (A2) at 340 nm.

-

Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1) for both standards and samples.

-

Subtract the ΔA of the blank (no lactate) from the ΔA of the standards and samples.

-

Plot a standard curve of corrected ΔA versus lactate concentration.

-

Determine the lactate concentration in the samples from the standard curve.

-

A similar procedure is followed for D-lactate using D-LDH.

Signaling Pathways and Regulatory Networks Involving Lactate

Lactate is not merely a metabolic byproduct but also a signaling molecule that can modulate gene expression and cellular behavior in microorganisms.

Lactate Sensing and Gene Regulation

Bacteria have evolved sophisticated systems to sense and respond to the presence of lactate in their environment.

-

Two-Component Systems (TCS): These systems are a primary mechanism for bacteria to sense extracellular signals. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. While specific lactate-sensing TCS in many LAB are still being fully elucidated, they are known to be involved in the regulation of various metabolic pathways in response to environmental cues.

-

Global Regulators: The catabolite control protein A (CcpA) is a key global regulator of carbon metabolism in Gram-positive bacteria.[11][12] In the presence of a preferred carbon source like glucose, CcpA represses the expression of genes involved in the utilization of alternative carbon sources. In some bacteria, CcpA has been shown to influence the expression of lactate dehydrogenase, thereby regulating the balance between different fermentation pathways.[11][12]

-

Lactate Utilization Operon (e.g., lldPDE): Some bacteria possess operons that encode the machinery for lactate utilization. For example, the lldPDE operon in Pseudomonas aeruginosa encodes a lactate permease (LldP), an L-lactate dehydrogenase (LldD), and a D-lactate dehydrogenase (LldE). The expression of this operon is regulated by the FadR-type regulator LldR, which responds to the presence of lactate.[13]

Role of Lactate in Biofilm Formation

Lactate can influence the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix.

-

In some bacteria, such as Lactobacillus plantarum, the ability to form biofilms is strain-dependent and can be influenced by environmental factors. The presence of lactate, by lowering the pH, can create an environment that is more or less favorable for biofilm formation depending on the species.

-

Signaling molecules involved in quorum sensing, which is a cell-density dependent communication system that often regulates biofilm formation, can be influenced by the metabolic state of the cell, including the production of lactate.

Lactate and Quorum Sensing

Quorum sensing (QS) allows bacteria to coordinate their behavior in a population-density-dependent manner. While direct sensing of lactate as a primary QS signal is not well-established in many bacteria, the metabolic shift associated with high cell densities and increased lactate production can indirectly influence QS pathways. For instance, changes in intracellular pH and redox state resulting from lactate metabolism can affect the activity of proteins involved in QS signaling.

Conclusion

This compound is a fundamentally important molecule in the microbial world, acting as a central hub in metabolism and a key signaling molecule. Understanding its natural occurrence, the intricacies of its production, and the regulatory networks it influences is critical for researchers in microbiology, biotechnology, and drug development. The quantitative data, detailed experimental protocols, and visualized signaling pathways provided in this guide offer a solid foundation for further investigation into the multifaceted roles of this compound in microorganisms. Continued research in this area will undoubtedly uncover new insights into microbial physiology and open up novel avenues for the development of therapeutics and biotechnological applications.

References

- 1. Lactobacillus plantarum ldhL gene: overexpression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. Lactic acid bacteria as starter cultures: An update in their metabolism and genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative Analysis of two Component Signal Transduction Systems of the Lactobacillus Acidophilus Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and cellular biology of bacterial lactate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. CcpA-Independent Glucose Regulation of Lactate Dehydrogenase 1 in Staphylococcus aureus | PLOS One [journals.plos.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Lactate Utilization Is Regulated by the FadR-Type Regulator LldR in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sodium Lactate Supplementation in CHO Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. A key challenge in CHO cell culture is the management of metabolic byproducts, primarily lactate (B86563). High concentrations of lactate can negatively impact cell growth, viability, and protein production. However, recent studies have demonstrated that controlled supplementation of sodium lactate, particularly in fed-batch cultures, can be a beneficial strategy. When supplemented appropriately, this compound can serve as an alternative carbon source, leading to a more efficient cellular metabolism, reduced accumulation of other waste products like ammonia (B1221849), and potentially enhanced protein titers.[1] This document provides detailed application notes and protocols for the supplementation of this compound in CHO cell culture media.

Principle of this compound Supplementation

During the initial exponential growth phase, CHO cells typically exhibit high glycolytic activity, leading to the production and accumulation of lactate, a phenomenon often referred to as the "Warburg effect". This metabolic state can lead to acidification of the culture medium and other detrimental effects. However, under certain conditions, such as glucose limitation or during the stationary phase, CHO cells can switch their metabolism to consume lactate.

Supplementing the culture medium with this compound can intentionally induce or enhance this metabolic shift. By providing lactate as an alternative fuel source, cells may reduce their consumption of glucose, leading to lower lactate production from glycolysis. Furthermore, the co-consumption of glucose and lactate can lead to a more efficient energy metabolism. The conversion of lactate to pyruvate (B1213749) generates NADH in the cytoplasm, which can influence the cellular redox state and energy balance. This metabolic reprogramming can result in improved culture performance, including extended cell viability and increased protein production.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound or nutrient supplements that influence lactate metabolism in CHO cell cultures.

Table 1: Effect of Lactate Feed on Fed-Batch Culture Performance of a Monoclonal Antibody Producing CHO Cell Line

| Culture Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Harvest (%) | Final mAb Titer (g/L) | Fold Increase in Titer |

| Control (Base Feed) | 15.2 ± 0.5 | 85 ± 2 | 4.8 ± 0.2 | - |

| Lactate Feed (Stationary Phase) | 15.5 ± 0.6 | 87 ± 3 | 5.2 ± 0.3 | 1.08 |

Data adapted from a study investigating feeding strategies in CHO cell culture. A feeding strategy incorporating lactate feeds during the stationary phase led to an 8% increase in titer.[1]

Table 2: Impact of Nutrient Supplementation on CHO Cell Growth, Viability, and Monoclonal Antibody Production

| Culture Condition | Maximal Viable Cell Concentration (x 10^6 cells/mL) | Viability at Day 14 (%) | Final MAb Titer (ng/mL) |

| Control | 5.74 ± 0.23 | ~70% | 3.15 ± 1.21 |

| Supplemented | 5.98 ± 0.53 | >90% | 6.52 ± 0.75 |

Data from a study on the effects of a nutrient supplement (PowerFeed A) on a CHO cell line (CRL-12444) producing a monoclonal antibody. The supplemented cultures showed reduced lactate accumulation.[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 1 M sodium L-lactate stock solution for addition to CHO cell culture media. It is crucial to use the L-isomer of lactate as it is the biologically active form.

Materials:

-

Sodium L-Lactate powder (cell culture grade, e.g., Sigma-Aldrich Cat. No. L7022)

-

Cell culture grade water (WFI or equivalent)

-

Sterile bottles for storage

-

0.22 µm sterile filter

-

Sterile serological pipettes and other labware

-

pH meter

-

Autoclave (optional, for sterilization of glassware)

Procedure:

-

Calculation: To prepare a 1 M solution, dissolve 112.06 g of sodium L-lactate (molar mass: 112.06 g/mol ) in cell culture grade water to a final volume of 1 L. For smaller volumes, adjust the amounts accordingly.

-

Dissolution: In a sterile beaker or flask, add the calculated amount of sodium L-lactate powder to approximately 80% of the final volume of cell culture grade water.

-

Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.

-

pH Adjustment (Optional but Recommended): Check the pH of the solution. The pH of commercially available this compound solutions is typically between 6.5 and 7.5. If necessary, adjust the pH to be compatible with your cell culture medium (typically pH 7.0-7.4) using sterile 1 N HCl or 1 N NaOH.

-

Volume Adjustment: Bring the solution to the final volume with cell culture grade water.

-

Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterile 1 M this compound stock solution at 2-8°C.

Protocol 2: Fed-Batch Supplementation of this compound

This protocol outlines a general procedure for the fed-batch addition of this compound to a CHO cell culture. The optimal feeding strategy will be cell line and process-specific and should be determined empirically.

Materials:

-